Ethyl 3-(cyclobutylcarbonyl)indole-2-carboxylate
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Overview
Description
Ethyl 3-(cyclobutylcarbonyl)indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by the presence of an ethyl ester group at the 2-position and a cyclobutylcarbonyl group at the 3-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(cyclobutylcarbonyl)indole-2-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Cyclobutylcarbonyl Group: The cyclobutylcarbonyl group can be introduced via acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The use of automated reactors and stringent quality control measures would ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(cyclobutylcarbonyl)indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Ethyl 3-(cyclobutylcarbonyl)indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(cyclobutylcarbonyl)indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-indole-3-carboxylate: Another indole derivative with similar structural features but lacking the cyclobutylcarbonyl group.
Cyclobutylcarbonyl-indole: A simpler compound without the ethyl ester group.
Uniqueness
Ethyl 3-(cyclobutylcarbonyl)indole-2-carboxylate is unique due to the presence of both the cyclobutylcarbonyl and ethyl ester groups, which confer distinct chemical properties and biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
ethyl 3-(cyclobutanecarbonyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-2-20-16(19)14-13(15(18)10-6-5-7-10)11-8-3-4-9-12(11)17-14/h3-4,8-10,17H,2,5-7H2,1H3 |
InChI Key |
IMJVRMIORLXHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C(=O)C3CCC3 |
Origin of Product |
United States |
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